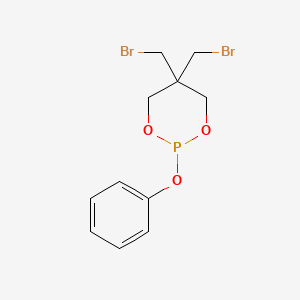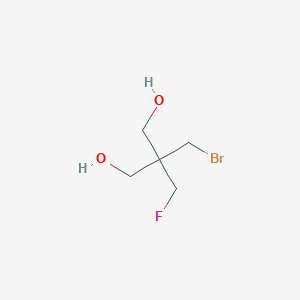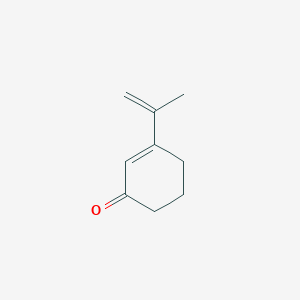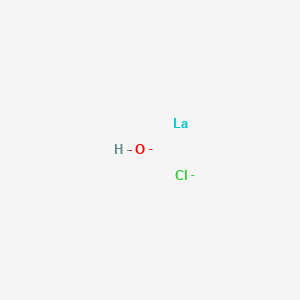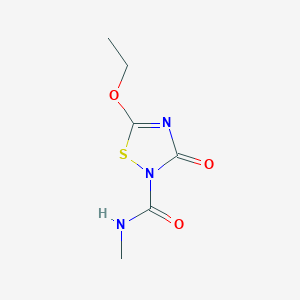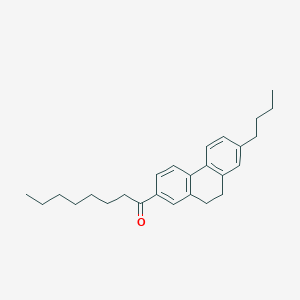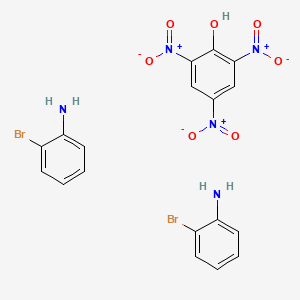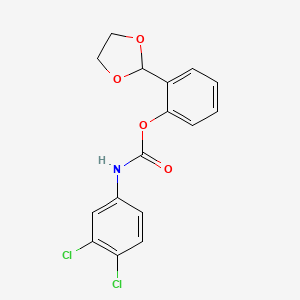
2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate is an organic compound that features a dioxolane ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate typically involves the reaction of 2-(1,3-Dioxolan-2-yl)phenol with 3,4-dichlorophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)phenyl (2,4-dichlorophenyl)carbamate
- 2-(1,3-Dioxolan-2-yl)phenyl (3,5-dichlorophenyl)carbamate
- 2-(1,3-Dioxolan-2-yl)phenyl (4-chlorophenyl)carbamate
Uniqueness
2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
61677-64-3 |
|---|---|
Molecular Formula |
C16H13Cl2NO4 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C16H13Cl2NO4/c17-12-6-5-10(9-13(12)18)19-16(20)23-14-4-2-1-3-11(14)15-21-7-8-22-15/h1-6,9,15H,7-8H2,(H,19,20) |
InChI Key |
SSLOHMDTJHAXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2OC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Acryloyloxy)ethoxy]ethyl dodecanoate](/img/structure/B14566493.png)
![4-[2-(Benzyloxy)ethyl]-3-methylquinolin-2(1H)-one](/img/structure/B14566518.png)
![1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol](/img/structure/B14566530.png)
![1-[5-(Hydroxymethylidene)cyclopenta-1,3-dien-1-yl]ethan-1-one](/img/structure/B14566538.png)
![3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal](/img/structure/B14566543.png)

